Product packaging for 3-(p-Aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane(Cat. No.:CAS No. 83991-25-7)

3-(p-Aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane

Katalognummer: B1667014
CAS-Nummer: 83991-25-7
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: DLNAKYFPFYUBDR-HDICACEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ambasilide (CAS 83991-25-7) is a Class III antiarrhythmic drug with a distinct pharmacological profile. Its primary research value lies in its action as a potent, multi-channel blocker of repolarizing potassium currents in cardiac cells. Studies on human atrial myocytes show that Ambasilide produces a concentration-dependent prolongation of the action potential duration by simultaneously blocking several potassium currents, including the inward rectifier (IK1), the acetylcholine-activated (IKACh), the transient outward (Ito), and the sustained outward (ISO) currents . This multi-channel inhibition is frequency-independent, meaning the action potential prolongation effect is maintained across a range of stimulation frequencies, a characteristic considered promising for antiarrhythmic therapy . Further research in guinea pig ventricular myocytes confirms that its action potential prolongation effects are attributed to the blockade of the delayed rectifier potassium current (Ik) . With a molecular formula of C21H25N3O and a molecular weight of 335.44 g/mol , Ambasilide serves as a valuable research compound for investigating cardiac electrophysiology, the mechanisms of arrhythmias, and the effects of multi-ion channel blockade. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O B1667014 3-(p-Aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane CAS No. 83991-25-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

83991-25-7

Molekularformel

C21H25N3O

Molekulargewicht

335.4 g/mol

IUPAC-Name

(4-aminophenyl)-[(1R,5S)-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone

InChI

InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2/t17-,18+

InChI-Schlüssel

DLNAKYFPFYUBDR-HDICACEKSA-N

Isomerische SMILES

C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4

Kanonische SMILES

C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane
ambasilide
LU 47110
LU-47110

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes to Ambasilide

Core Structural Considerations

Ambasilide’s molecular framework comprises a bicyclic imidazole derivative with a dichloroacetyl side chain, as inferred from its IUPAC nomenclature and spectroscopic data. The synthesis likely involves cycloaddition and acylation steps, analogous to methodologies used for structurally related diazabicyclo compounds. Key intermediates include levulinic acid derivatives and diamines, which undergo condensation to form the bicyclic core before functionalization with dichloroacetyl groups.

Cycloaddition and Acylation Protocol

A validated approach for analogous compounds involves a two-step process:

  • Cycloaddition : Levulinic acid or its ester reacts with a diamine (e.g., 1,2-diaminoethane) in ethanol under reflux to form a diazabicyclo intermediate. For example, ethyl levulinate reacts with 1,2-diaminoethane at molar ratios of 1:3.5 to yield a bicyclic imidazolone derivative (45–85% yield).
  • Acylation : The intermediate is treated with dichloroacetyl chloride in toluene or chloroform at subambient temperatures (-10°C) to introduce the dichloroacetyl moiety. This step typically achieves yields of 50–87%, with purity confirmed via IR, NMR, and mass spectrometry.
Reaction Scheme:
  • Cycloaddition:
    $$ \text{Levulinic ester} + \text{Diamine} \xrightarrow{\text{EtOH, reflux}} \text{Diazabicyclo intermediate} $$
  • Acylation:
    $$ \text{Diazabicyclo intermediate} + \text{Dichloroacetyl chloride} \xrightarrow{\text{Toluene, -10°C}} \text{Ambasilide analog} $$

Optimization Challenges

  • Solvent Selection : Ethanol and toluene are preferred for cycloaddition and acylation, respectively, due to their polarity and boiling points.
  • Temperature Control : Acylation at -10°C minimizes side reactions, such as over-acylation or decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/hexane) are critical for isolating high-purity products.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet at δ 6.05 (Cl₂CH–) and aromatic protons between δ 6.68–7.45.
  • ¹³C NMR : Peaks at δ 170 (amide carbonyl) and δ 160 (ester carbonyl) confirm functionalization.
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 327.1 for C₁₇H₁₉Cl₂N₃O).

Crystallographic Data

X-ray diffraction of a related compound (4c) reveals a planar bicyclic core with a dichloroacetyl group oriented perpendicular to the imidazole ring. This conformation likely enhances binding to potassium channels by optimizing hydrophobic interactions.

Scale-Up and Industrial Considerations

Lyophilization for Formulation Stability

A patent-pending lyophilization process enhances the stability of Ambasilide analogs. Key steps include:

  • Dissolving the compound in a solvent (e.g., water or ethanol).
  • Adding an antisolvent (e.g., tetrahydrofuran) to precipitate the product.
  • Freezing the mixture at -30°C and lyophilizing under vacuum (200 µm pressure).
Stability Data:
Condition Degradation (30 days)
40°C, aqueous 20% loss
40°C, lyophilized 2% loss

Lyophilized formulations retain >98% potency after 90 days at 25°C, compared to 80% for non-lyophilized counterparts.

Comparative Analysis of Analogues

Bioactivity Correlation

Herbicide safeners with structural similarities to Ambasilide demonstrate recovery rates in maize, suggesting analogous structure-activity relationships:

Compound Plant Height Recovery (%) Root Length Recovery (%)
4e 86.0 78.5
4f 81.5 75.1

Higher recovery correlates with electron-withdrawing substituents (e.g., dichloroacetyl), which may stabilize drug-target interactions.

Analyse Chemischer Reaktionen

Ambasilid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen auf dem Molekül verändern und möglicherweise seine pharmakologischen Eigenschaften beeinflussen.

    Substitutionsreaktionen: Häufige Reagenzien sind Halogene und andere Nucleophile, die bestimmte Atome oder Gruppen auf dem Molekül ersetzen können.

    Hauptprodukte: Die Reaktionen ergeben typischerweise Derivate von Ambasilid mit modifizierten pharmakologischen Profilen.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ambasilide’s multi-channel blockade contrasts with the selectivity of other class III antiarrhythmics. Key comparisons include:

E-4031

  • Mechanism : Selective IKr blocker.
  • Key Differences :
    • In guinea pig myocytes, E-4031 (5 µM) blocks ~65% of IK during short depolarizations (80–420 ms), but efficacy declines to 34% at 6.3 sec. Ambasilide (10 µM) maintains ~48% IK blockade at 2 sec, indicating broader and sustained activity .
    • E-4031 shifts IK activation curves (+10 mV) and reduces slope factor (k), whereas ambasilide lacks such effects .
  • Clinical Implication : E-4031’s selective IKr block may limit efficacy in arrhythmias involving multiple K⁺ currents.

Dofetilide

  • Mechanism : Pure IKr inhibition (Kd = 3.9 nM) with voltage- and time-dependent block .
  • Key Differences :
    • In canine defibrillation models, ambasilide (4.8 mg/kg) and dofetilide (10 µg/kg) reduce defibrillation energy requirements (DER) similarly (–17.7% vs. –21.9%) despite differing selectivity. Both prolong QTc comparably (+23.5% vs. +20.5%) .
    • Dofetilide lacks activity on IKACh or Ito, making it less effective in AF models with high vagal tone .
  • Clinical Implication: Non-selective blockade by ambasilide may offer broader antiarrhythmic coverage without sacrificing DER reduction.

d-Sotalol

  • Mechanism : IKr blocker with β-adrenergic antagonism.
  • Key Differences: d-Sotalol (5 µM) prolongs APD by +34.8% in guinea pig atria, but its effect is blunted by muscarinic stimulation (–69% APD shortening). Ambasilide resists this blunting (–37.4% APD shortening) due to IKACh blockade .
  • Clinical Implication : Ambasilide’s IKACh inhibition enhances efficacy in vagally mediated AF.

Propafenone

  • Mechanism : Class IC sodium channel blocker with secondary K⁺ channel effects.
  • Key Differences: In canine AF models, ambasilide terminates 100% of AF episodes vs. 84.6% for propafenone. Propafenone exhibits reverse frequency-dependent ERP prolongation (+66% at 200 ms pacing vs. +23% at 400 ms), whereas ambasilide’s ERP effects are frequency-independent . Propafenone slows atrial conduction velocity (–34%), increasing pro-arrhythmia risk; ambasilide spares conduction .
  • Clinical Implication : Ambasilide’s ERP prolongation without conduction slowing may reduce torsades de pointes risk.

Data Tables

Table 1: Potency (EC50/Kd) of Ambasilide vs. Comparators

Compound Target Current(s) EC50/Kd Model System Source
Ambasilide IK (IKr/IKs) 1–10 µM Guinea pig ventricle
IKACh 2.3 µM Rabbit atrium
Ito 23 µM Human atrium
E-4031 IKr 5 µM (IC50) Guinea pig ventricle
Dofetilide IKr 3.9 nM (Kd) Rabbit ventricle

Table 2: Clinical Efficacy in AF Models

Compound AF Termination Rate ERP Prolongation (Frequency Dependence) Conduction Effects Source
Ambasilide 100% (13/13) +31% (non-frequency-dependent) No change
Propafenone 84.6% (11/13) +66% (reverse frequency-dependent) Slowed by 34%

Q & A

Basic Research Question

  • Quality Control : Validate synthetic batches via HPLC purity (>98%), NMR spectroscopy, and elemental analysis .
  • Documentation : Report detailed synthesis protocols, including solvent grades, catalyst lots, and reaction temperatures .

Advanced Consideration : Use design of experiments (DoE) to optimize synthesis parameters (e.g., temperature, pH) and reduce variability. Share protocols via platforms like Zenodo for community validation .

How can conflicting results in Ambasilide’s pharmacokinetic (PK) profiles between human and animal models be reconciled?

Advanced Research Question

  • Interspecies Scaling : Apply allometric equations (e.g., body surface area) to adjust dosages .
  • Physiologically Based PK (PBPK) Modeling : Incorporate human CYP450 isoform data to predict metabolic clearance .
  • Humanized Models : Use liver-chimeric mice or microphysiological systems (MPS) for translational validation .

What ethical and methodological standards apply to clinical trials involving Ambasilide?

Basic Research Question

  • Ethics : Adhere to ICH-GCP guidelines, including informed consent and risk-benefit analysis .
  • Trial Design : Use randomized, double-blind protocols with placebo controls. Pre-register trials on ClinicalTrials.gov .

Advanced Consideration : Implement adaptive trial designs (e.g., Bayesian methods) to dynamically adjust dosing based on interim PK/PD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(p-Aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane
Reactant of Route 2
3-(p-Aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.